![molecular formula C17H21N3O2 B7473481 2-Ethyl-4-(4-methylpiperidine-1-carbonyl)phthalazin-1-one](/img/structure/B7473481.png)
2-Ethyl-4-(4-methylpiperidine-1-carbonyl)phthalazin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-4-(4-methylpiperidine-1-carbonyl)phthalazin-1-one is a chemical compound that has been the subject of extensive scientific research. This compound has a unique structure that makes it a promising candidate for various biomedical applications.
Mechanism of Action
The mechanism of action of 2-Ethyl-4-(4-methylpiperidine-1-carbonyl)phthalazin-1-one is not fully understood. However, it has been suggested that the compound exerts its pharmacological effects through the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), which is a transcription factor involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
2-Ethyl-4-(4-methylpiperidine-1-carbonyl)phthalazin-1-one has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. It has also been shown to induce apoptosis in cancer cells and inhibit tumor growth. Additionally, it has been shown to reduce oxidative stress and protect against cellular damage.
Advantages and Limitations for Lab Experiments
The advantages of using 2-Ethyl-4-(4-methylpiperidine-1-carbonyl)phthalazin-1-one in lab experiments include its high solubility in various solvents, its unique structure that allows for potential drug delivery applications, and its ability to exhibit multiple pharmacological effects. However, the limitations of using this compound include its relatively high cost and the need for specialized equipment to synthesize and purify the compound.
Future Directions
There are several future directions for the study of 2-Ethyl-4-(4-methylpiperidine-1-carbonyl)phthalazin-1-one. One potential direction is the investigation of its potential use as a drug delivery system for various therapeutic agents. Another direction is the investigation of its potential use in the treatment of various inflammatory and oxidative stress-related disorders. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential interactions with other drugs and compounds.
Synthesis Methods
The synthesis of 2-Ethyl-4-(4-methylpiperidine-1-carbonyl)phthalazin-1-one involves the reaction of 4-methylpiperidine-1-carboxylic acid with phthalic anhydride in the presence of a suitable catalyst. The resulting product is then treated with ethyl iodide to obtain the final compound. This method has been optimized to yield high purity and high yield of the compound.
Scientific Research Applications
2-Ethyl-4-(4-methylpiperidine-1-carbonyl)phthalazin-1-one has been extensively studied for its potential applications in various biomedical fields. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties. It has also been investigated for its potential use as a drug delivery system due to its unique structure and solubility properties.
properties
IUPAC Name |
2-ethyl-4-(4-methylpiperidine-1-carbonyl)phthalazin-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-3-20-16(21)14-7-5-4-6-13(14)15(18-20)17(22)19-10-8-12(2)9-11-19/h4-7,12H,3,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTNFRWUNGIGBTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=CC=CC=C2C(=N1)C(=O)N3CCC(CC3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-4-(4-methylpiperidine-1-carbonyl)phthalazin-1-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.